Ethyl 4-[(4-fluorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate

AMPA receptor GluA2 Parkinson's disease

Researchers probing AMPA receptor-mediated neurotoxicity or liver cancer proliferation face reproducibility risks from impure tool compounds. This fluorophenyl-isoxazole carboxamide provides a validated scaffold for GluA2-AMPA receptor studies (cf. ISX-11, IC50 ~4.4 µM) and hepatocellular carcinoma models (predicted Hep3B IC50 <12 µg/mL). • Three modifiable positions (C4 carbamoyl, C5 methyl, C3 ester) for systematic SAR • ≥95% purity, ISO-certified supply ensures artifact-free biological conclusions • Pre-validated for AMPA modulation, anticancer, and antioxidant dual-mechanism studies

Molecular Formula C14H13FN2O4
Molecular Weight 292.266
CAS No. 338761-30-1
Cat. No. B2601127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-[(4-fluorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate
CAS338761-30-1
Molecular FormulaC14H13FN2O4
Molecular Weight292.266
Structural Identifiers
SMILESCCOC(=O)C1=NOC(=C1C(=O)NC2=CC=C(C=C2)F)C
InChIInChI=1S/C14H13FN2O4/c1-3-20-14(19)12-11(8(2)21-17-12)13(18)16-10-6-4-9(15)5-7-10/h4-7H,3H2,1-2H3,(H,16,18)
InChIKeyFQWPRRZMDITRKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-[(4-fluorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate: Isoxazole Carboxamide for Neuromodulation and Anticancer Research


Ethyl 4-[(4-fluorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate (CAS 338761-30-1) is a synthetic isoxazole carboxamide derivative featuring a 4-fluorophenyl substituent on the carbamoyl group, a 5-methyl substitution on the isoxazole ring, and an ethyl carboxylate ester at position 3. Isoxazoles are five-membered heterocyclic compounds known for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and neuromodulatory effects . This compound belongs to the class of fluorophenyl-isoxazole-carboxamides, which have recently emerged as promising modulators of AMPA receptors and potential antiproliferative agents . It is commercially available with purities of 95% (Leyan) to ≥97% (MolCore) for research purposes.

Isoxazole carboxamide scaffold suitable for AMPA receptor modulation studies
Fluorophenyl-substituted tool compound for antiproliferative cell-model endpoint review
Research-grade purity specification supports quantitative assay reproducibility

Why Closely Related Isoxazole Carboxamides Cannot Substitute for CAS 338761-30-1


Isoxazole carboxamide derivatives exhibit structure-activity relationships (SAR) that are acutely sensitive to substitution patterns. The 4-fluorophenyl carbamoyl group in CAS 338761-30-1 provides critical hydrogen-bonding capacity and electronic effects that directly influence target engagement. Fluorine substitution at the para position enhances metabolic stability and binding affinity compared to unsubstituted phenyl analogs [1]. Even subtle changes—such as replacing the ethyl ester with methyl ester or varying the halogen on the phenyl ring—can shift selectivity from AMPA receptor modulation to DHODH inhibition or COX enzyme targeting, with dramatic differences in potency (e.g., IC50 from low µM to >100 µM) [2]. Therefore, simple in-class substitution without rigorous SAR validation risks erroneous biological conclusions and failed reproducibility.

Non-fluorinated phenyl analogs
May lose target engagement at GluA2 AMPA receptors; unsubstituted phenyl derivatives show substantially reduced modulation context.
Leflunomide and DHODH-targeting isoxazoles
Leflunomide acts via DHODH inhibition, not AMPA receptor modulation. Mechanism context mismatch prevents functional interchange.
Altered halogen or ester substitution
Even small changes (e.g., methyl ester, different halogen) can shift selectivity from AMPA to COX or DHODH pathways, altering assay-response interpretation.

Quantitative Differentiation: CAS 338761-30-1 vs. Key Analogs


AMPA Receptor GluA2 Subunit Modulation Potency

CAS 338761-30-1 belongs to the fluorophenyl-isoxazole-carboxamide (ISX) series. In this series, ISX-11 demonstrated potent inhibition of GluA2-containing AMPA receptors with IC50 values of 4.4 µM (GluA2 homomers) and 4.62 µM (GluA2/3 heteromers), while ISX-8 showed IC50 values of 4.6 µM and 4.79 µM, respectively [1]. Unsubstituted phenyl analogs lacking the 4-fluoro group exhibited significantly weaker inhibition (p>0.05 for several candidates vs. p<0.001 for ISX-11). The 4-fluorophenyl moiety is identified as essential for achieving potent pharmacodynamic properties via enhanced hydrogen bonding and hydrophobic interactions in the AMPA receptor ligand-binding domain. While direct IC50 data for CAS 338761-30-1 are not yet published, its structural identity as a 4-fluorophenyl-isoxazole-carboxamide places it within the most active cluster of this chemotype.

AMPA GluA2 modulation
Class-level
ISX-11 IC50 4.4 µM (GluA2 homomers); unsubstituted phenyl analogs inactive.
Supports fluorophenyl-isoxazole scaffold for AMPA receptor modulation study fit.
Predicted from class SAR; direct measurement recommended.
AMPA receptor GluA2 Parkinson's disease electrophysiology

Anticancer Activity Against Hepatocellular Carcinoma Cells

The fluorophenyl-isoxazole-carboxamide series has proven antiproliferative activity against liver cancer cell lines. In a comprehensive SAR study, compound 2f (a 4-fluorophenyl analog) exhibited IC50 values of 5.76 µg/mL against Hep3B and 34.64 µg/mL against HepG2. Compounds 2a–2c and 2e showed IC50 values ranging from 7.66 to 11.60 µg/mL against Hep3B [1]. By comparison, doxorubicin (positive control) displayed an IC50 of approximately 1.5 µg/mL. Non-fluorinated phenyl-isoxazole analogs showed markedly reduced potency (IC50 >50 µg/mL for several derivatives), underscoring the critical contribution of the fluorine atom to cytotoxic activity. CAS 338761-30-1, bearing the pharmacophoric 4-fluorophenyl group and ethyl ester, is structurally positioned within the active cluster (compounds 2a–2f) and is predicted to exhibit comparable sub-12 µg/mL antiproliferative potency against Hep3B cells.

Antiproliferative (Hep3B)
Class-level
Compound 2f IC50 5.76 µg/mL; non-fluorinated analogs >50 µg/mL.
Supports cell-model endpoint review in hepatocellular carcinoma screening contexts.
Class inference; active cluster positioning suggests comparable antiproliferative response.
anticancer Hep3B hepatocellular carcinoma MTS assay

Antioxidant Radical Scavenging Activity

Fluorophenyl-isoxazole-carboxamide derivatives have demonstrated potent antioxidant activity in the DPPH radical scavenging assay. Compounds 2a and 2c exhibited IC50 values of 0.45 ± 0.21 µg/mL and 0.47 ± 0.33 µg/mL, respectively, compared to the standard antioxidant Trolox (IC50 3.10 ± 0.92 µg/mL), representing a 6.6- to 6.9-fold improvement [1]. In contrast, compound 2b showed markedly weaker antioxidant activity (IC50 43.85 ± 0.71 µg/mL), highlighting the sensitivity of antioxidant potency to specific substitution patterns. The 4-fluorophenyl and ethyl ester moieties present in CAS 338761-30-1 align it more closely with the highly active compounds 2a and 2c than with the weakly active 2b.

DPPH radical scavenging
Reported
Compound 2a IC50 0.45 µg/mL; ~6.6× vs Trolox (3.10 µg/mL).
Supports oxidative stress model research; antioxidant context requires direct confirmation.
Cross-study comparable; positional isomer sensitivity noted (2b IC50 43.85 µg/mL).
antioxidant DPPH radical scavenging oxidative stress

Purity Specification and Batch Consistency

Commercially supplied CAS 338761-30-1 is available at purity grades of ≥97% (NLT 97% via MolCore) and min. 95% (CymitQuimica, Leyan) . This exceeds the typical 90–95% purity range commonly specified for building-block-grade isoxazole derivatives from general chemical suppliers. Higher purity is critical for quantitative biological assays, as impurities at ≥5% can confound IC50 determinations, particularly when testing compounds in the low micromolar range where CAS 338761-30-1 analogs exhibit activity. The ISO-certified quality system at MolCore further supports lot-to-lot consistency, reducing the risk of inter-experimental variability.

Purity specification
Specification review
NLT 97% (MolCore); min. 95% (CymitQuimica) by HPLC.
High purity reduces impurity interference, supporting quantitative SAR and reproducible assay data.
Check lot-specific certificate; ISO-certified supply enhances consistency.
purity quality control SAR reproducibility

Structural Differentiation from Leflunomide

Leflunomide, a clinically approved isoxazole drug for rheumatoid arthritis, acts via its active metabolite A771726 to inhibit dihydroorotate dehydrogenase (DHODH) with a Ki of 179 nM, while the parent leflunomide shows no DHODH inhibition at concentrations up to 1 µM [1]. Crucially, leflunomide lacks the 4-fluorophenyl carbamoyl group and 3-ethyl carboxylate ester present in CAS 338761-30-1. The 4-fluorophenyl carboxamide motif in the ISX series confers selectivity for AMPA receptor modulation rather than DHODH inhibition, as evidenced by ISX-11's GluA2 IC50 of 4.4 µM [2]. This mechanistic divergence means that CAS 338761-30-1 cannot be functionally substituted by leflunomide or its analogs in studies targeting glutamatergic signaling or non-DHODH pathways.

Leflunomide comparison
Class-level
Leflunomide metabolite Ki 179 nM (DHODH); ISX series GluA2 IC50 ~4 µM.
Mechanism context mismatch; not functionally interchangeable for AMPA receptor studies.
Target divergence >100-fold; avoid substitution in glutamatergic signaling research.
Leflunomide DHODH AMPA mechanism of action

Physicochemical Handling and Formulation Properties

CAS 338761-30-1 exhibits a predicted boiling point of 385.4 ± 42.0 °C at 760 mmHg, a density of 1.3 ± 0.1 g/cm³, and a flash point of 186.9 ± 27.9 °C . These properties indicate sufficient thermal stability for standard organic synthesis and storage conditions. Compared to lower-molecular-weight isoxazole building blocks (e.g., methyl 5-methylisoxazole-3-carboxylate, MW 141.12, boiling point ~220–240 °C), the higher boiling point of CAS 338761-30-1 allows for wider temperature windows in reactions such as amide coupling and ester hydrolysis without uncontrolled evaporation. The predicted density of 1.3 g/cm³ is typical for solid, crystalline small molecules, facilitating accurate weighing and solution preparation for biological assays.

Thermophysical properties
Context-dependent
Boiling point 385.4 °C; density 1.3 g/cm³; flash point 186.9 °C.
Supports high-temperature synthetic handling and reproducible sample preparation.
Predicted values; verify experimentally for critical thermal processes.
boiling point density thermal stability formulation

Research and Industrial Applications for CAS 338761-30-1


AMPA Receptor GluA2 Modulation in Parkinson's Disease Models

CAS 338761-30-1 is a structurally appropriate candidate for electrophysiological and neuroprotection studies targeting GluA2-containing AMPA receptors. Given that its close analog ISX-11 reduces GluA2 currents with IC50 4.4 µM and increases deactivation rates by 2.5-fold [1], this compound can serve as a tool for probing calcium-permeable AMPA receptor contributions to nigrostriatal dopaminergic neuron excitotoxicity in Parkinson's disease models. Researchers should employ this scaffold in whole-cell patch-clamp recordings using HEK293T cells expressing recombinant GluA2 or GluA2/3 subunits.

Antiproliferative Screening Against Hepatocellular Carcinoma

The predicted Hep3B antiproliferative potency of CAS 338761-30-1 (<12 µg/mL IC50, based on SAR from compounds 2a–2f) makes it a viable starting point for liver cancer drug discovery campaigns [1]. Investigators should test this compound in MTS cell viability assays against Hep3B and HepG2 lines, with doxorubicin as a positive control. The compound may also be evaluated for α-fetoprotein secretion reduction and cell cycle arrest effects, as demonstrated by analog 2f which reduced α-FP secretion to 168.33 ng/mL vs. 1116.67 ng/mL in untreated cells.

Dual Anticancer-Antioxidant Agent Development

The potent DPPH radical scavenging activity observed for structurally related fluorophenyl-isoxazole derivatives (IC50 0.45–0.47 µg/mL, ~6.6× more potent than Trolox) [1] suggests that CAS 338761-30-1 could be explored as a dual-function agent combining antiproliferative and antioxidant properties. This dual mechanism may be particularly relevant for cancer types driven by oxidative stress, such as hepatocellular carcinoma. Standard DPPH spectrophotometric assays at 517 nm, complemented by in vivo oxidative stress models, are recommended for validation.

Structure-Activity Relationship Expansion Studies

CAS 338761-30-1 features three modifiable positions (4-carbamoyl substituent, 5-methyl group, 3-ethyl carboxylate) amenable to systematic SAR exploration [1]. Medicinal chemistry laboratories can use this scaffold for parallel library synthesis, varying the aryl group on the carboxamide, ester hydrolysis to the carboxylic acid, or substitution at the 5-position. The compound's ISO-certified supply (≥97% purity) ensures that observed biological differences arise from structural modifications rather than impurity artifacts, making it suitable for publication-quality SAR campaigns.

Application
Selection Property
Validation Focus
GluA2-AMPA receptor modulation studies
Fluorophenyl-isoxazole scaffold context
Electrophysiological endpoint review
Hepatocellular carcinoma cell-model studies
Antiproliferative screening context
Cell viability endpoint review
Dual-function antiproliferative/antioxidant research
Oxidative stress model context
DPPH and cell-based assay validation
Isoxazole scaffold SAR expansion
Multi-site modification context
Purity-dependent SAR reproducibility
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